- Pyrazolo[3,4-d]pyrimidin-3-one compound and medical use thereof, World Intellectual Property Organization, , ,
Cas no 955370-01-1 (Tert-butyl 1-ethylhydrazinecarboxylate)

955370-01-1 structure
Nome do Produto:Tert-butyl 1-ethylhydrazinecarboxylate
N.o CAS:955370-01-1
MF:C7H16N2O2
MW:160.214141845703
MDL:MFCD23378734
CID:2154719
PubChem ID:57517432
Tert-butyl 1-ethylhydrazinecarboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- tert-butyl 1-ethylhydrazinecarboxylate
- 1-Boc-1-ethylhydrazine
- VVAWWZVWLRCTOT-UHFFFAOYSA-N
- t-Butyl 1-ethylhydrazinecarboxylate
- tert-butyl N-amino-N-ethyl-carbamate
- SY060441
- tert-butyl 1-ethylhydrazine-1-carboxylate
- N-ethyl-hydrazinecarboxylic acid tert-butyl ester
- Hydrazinecarboxylic acid, 1-ethyl-, 1,1-dimethylethyl ester
- 1,1-Dimethylethyl 1-ethylhydrazinecarboxylate (ACI)
- tert-Butyl N-ethylhydrazinecarboxylate
- 955370-01-1
- AS-44187
- EN300-175599
- DB-371800
- N-ethyl(tert-butoxy)carbohydrazide
- N-ethyltert-butoxycarbohydrazide
- MFCD23378734
- SCHEMBL1025291
- AKOS030627872
- tert-butyl N-amino-N-ethylcarbamate
- CS-0158456
- A10033
- A1-13421
- Tert-butyl 1-ethylhydrazinecarboxylate
-
- MDL: MFCD23378734
- Inchi: 1S/C7H16N2O2/c1-5-9(8)6(10)11-7(2,3)4/h5,8H2,1-4H3
- Chave InChI: VVAWWZVWLRCTOT-UHFFFAOYSA-N
- SMILES: O=C(N(CC)N)OC(C)(C)C
Propriedades Computadas
- Massa Exacta: 160.121178g/mol
- Carga de Superfície: 0
- XLogP3: 0.7
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Ligações Rotativas: 3
- Massa monoisotópica: 160.121178g/mol
- Massa monoisotópica: 160.121178g/mol
- Superfície polar topológica: 55.6Ų
- Contagem de Átomos Pesados: 11
- Complexidade: 140
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
Propriedades Experimentais
Tert-butyl 1-ethylhydrazinecarboxylate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-175599-10.0g |
N-ethyl(tert-butoxy)carbohydrazide |
955370-01-1 | 95% | 10.0g |
$650.0 | 2023-02-16 | |
abcr | AB481265-5 g |
t-Butyl 1-ethylhydrazinecarboxylate; 95% |
955370-01-1 | 5g |
€953.00 | 2022-08-31 | ||
eNovation Chemicals LLC | D685931-0.25g |
1-Boc-1-ethylhydrazine |
955370-01-1 | 95% | 0.25g |
$135 | 2023-05-12 | |
abcr | AB481265-250 mg |
t-Butyl 1-ethylhydrazinecarboxylate, 95%; . |
955370-01-1 | 95% | 250MG |
€233.40 | 2023-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229096-5g |
1-Boc-1-ethylhydrazine |
955370-01-1 | 97% | 5g |
¥4369.00 | 2024-04-24 | |
Enamine | EN300-175599-0.5g |
N-ethyl(tert-butoxy)carbohydrazide |
955370-01-1 | 95% | 0.5g |
$102.0 | 2023-09-20 | |
Chemenu | CM385739-1g |
1-Boc-1-ethylhydrazine |
955370-01-1 | 95%+ | 1g |
$185 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49165-1g |
tert-Butyl 1-ethylhydrazinecarboxylate |
955370-01-1 | 97% | 1g |
¥1097.0 | 2022-10-09 | |
Aaron | AR00IJVT-100mg |
1-Boc-1-ethylhydrazine |
955370-01-1 | 97% | 100mg |
$22.00 | 2024-07-18 | |
Aaron | AR00IJVT-1g |
1-Boc-1-ethylhydrazine |
955370-01-1 | 97% | 1g |
$113.00 | 2024-07-18 |
Tert-butyl 1-ethylhydrazinecarboxylate Método de produção
Synthetic Routes 1
Condições de reacção
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ; 12 h, rt
Referência
- Preparation of heterocyclic compounds as Wee1 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condições de reacção
Referência
- Preparation of bis(glycinamide) derivatives as therapeutic agents for treatment of cerebral infarction, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
Referência
- Preparation of dicyclopropyldihydroimidazopyrrolopyridinecarboxamide derivatives for use as JAK2 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C → rt; rt
Referência
- Heterocyclic-fused spiro[chromene-piperidine] derivatives and related compounds as modulators of ion channels and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
Referência
- E-64c-Hydrazide: A Lead Structure for the Development of Irreversible Cathepsin C InhibitorsChemMedChem, 2013, 8(8), 1314-1321,
Synthetic Routes 7
Condições de reacção
Referência
- Preparation of N2-(aryl or heteroaryl)-N2-(carbamoylmethyl)glycinamides as homocysteine synthase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ; 12 h, rt
Referência
- Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors, United States, , ,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt
Referência
- First-in-Class Hydrazide-Based HDAC6 Selective Inhibitor with Potent Oral Anti-Inflammatory Activity by Attenuating NLRP3 Inflammasome ActivationJournal of Medicinal Chemistry, 2022, 65(18), 12140-12162,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetonitrile ; 24 h, rt
1.2 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 40 h, rt
1.2 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 40 h, rt
Referência
- An Oxidative [2,3]-Sigmatropic Rearrangement of Allylic HydrazidesJournal of the American Chemical Society, 2011, 133(36), 14252-14255,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C → rt; rt
Referência
- Preparation of spiro benzoxazine derivatives as modulators of ion channels, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Ethanol ; 0 °C; 24 h, 20 - 25 °C
Referência
- Preparation of pyridinamine-substituted heterotricyclo compounds as CDK4 and CDK6 inhibitors, World Intellectual Property Organization, , ,
Tert-butyl 1-ethylhydrazinecarboxylate Raw materials
- Oxalic acid
- 1-(1,1-Dimethylethyl) 2-(phenylmethyl) 1-ethyl-1,2-hydrazinedicarboxylate
- Di-tert-butyl dicarbonate
- N-(tert-Butoxycarbonylamino)phthalimide
- Hydrazine, ethyl-
- Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate
Tert-butyl 1-ethylhydrazinecarboxylate Preparation Products
Tert-butyl 1-ethylhydrazinecarboxylate Literatura Relacionada
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:955370-01-1)Tert-butyl 1-ethylhydrazinecarboxylate

Pureza:99%/99%/99%
Quantidade:1g/5g/25g
Preço ($):188.0/659.0/2306.0